molecular formula C10H8BrNO B8564776 7-Bromo-4-hydroxy-6-methylquinoline CAS No. 1189106-61-3

7-Bromo-4-hydroxy-6-methylquinoline

Cat. No.: B8564776
CAS No.: 1189106-61-3
M. Wt: 238.08 g/mol
InChI Key: XMGQIPKTDVRVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-hydroxy-6-methylquinoline is a chemical compound with the molecular formula C10H8BrNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-hydroxy-6-methylquinoline typically involves the bromination of 6-methylquinolin-4(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-hydroxy-6-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.

Major Products Formed

    Substitution: Formation of 7-amino-6-methylquinolin-4(1H)-one, 7-thio-6-methylquinolin-4(1H)-one, etc.

    Oxidation: Formation of 7-bromo-6-carboxyquinolin-4(1H)-one or 7-bromo-6-formylquinolin-4(1H)-one.

    Reduction: Formation of 7-bromo-6-methyltetrahydroquinolin-4(1H)-one.

Scientific Research Applications

7-Bromo-4-hydroxy-6-methylquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxy-6-methylquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and quinoline ring play crucial roles in its binding affinity and selectivity towards enzymes or receptors. The compound may inhibit or activate certain biological pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    6-Methylquinolin-4(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-6-methylquinolin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    7-Bromoquinolin-4(1H)-one:

Uniqueness

7-Bromo-4-hydroxy-6-methylquinoline is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

7-bromo-6-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-7-9(5-8(6)11)12-3-2-10(7)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGQIPKTDVRVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670936
Record name 7-Bromo-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-61-3
Record name 7-Bromo-6-methyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189106-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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